17β-HSD2 Inhibition Potency: Class Benchmark vs. Cyclobutane Amide Expectation
No direct IC50 data for the target compound are publicly available. However, the lead compound from the same chemical class – compound 21 of the referenced study, which bears an N-methylamide rather than a cyclobutanecarboxamide – inhibited human 17β-HSD2 with an IC50 of 235 nM. The study demonstrated that increasing the size of the amide substituent generally improved selectivity for 17β-HSD2 over 17β-HSD1, but the quantitative impact on absolute potency was substituent-dependent [1]. Because the target compound contains a bulkier cyclobutane carboxamide, its 17β-HSD2 IC50 could be comparable to, higher, or lower than 235 nM; direct measurement is required to establish a firm rank order.
| Evidence Dimension | Inhibition of human 17β-HSD2 (IC50) |
|---|---|
| Target Compound Data | Not reported in public literature |
| Comparator Or Baseline | Compound 21 (N-methylamide analog, same core scaffold): IC50 = 235 nM |
| Quantified Difference | Cannot be calculated; data gap |
| Conditions | Human 17β-HSD2 enzyme assay (recombinant or placental microsomal fraction, assay details in [1]) |
Why This Matters
For procurement decisions, knowing whether this compound matches or exceeds the class benchmark of 235 nM is critical for justifying its selection over the well-characterized N-methylamide lead compound 21.
- [1] Al-Soud YA, et al. Design, synthesis and biological evaluation of 24 new 17β-HSD2 inhibitors in the 5-substituted thiophene-2-carboxamide class. J Med Chem. 2014;57(14):6142-6154. doi:10.1021/jm500618k View Source
